molecular formula C20H24ClN3O2 B8321676 Ethyl[7-(6-chloroquinolin-2-yl)-7-azaspiro[3.5]non-2-yl]carbamate

Ethyl[7-(6-chloroquinolin-2-yl)-7-azaspiro[3.5]non-2-yl]carbamate

Cat. No. B8321676
M. Wt: 373.9 g/mol
InChI Key: CNEBKOJXRNJEEX-UHFFFAOYSA-N
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Patent
US08889702B2

Procedure details

0.726 g (12.95 mmol) of potassium hydroxide is added, at room temperature, to a solution of 0.242 g (0.65 mmol) of ethyl[7-(6-chloroquinolin-2-yl)-7-azaspiro[3.5]non-2-yl]carbamate, obtained in step 12.5., in 3.25 mL of ethanol/water (1/1). The mixture is then heated at 110° C. for 12 hours. 0.363 g (6.47 mmol) of potassium hydroxide is added and the mixture is left stirring for 3 hours. The resulting mixture is allowed to cool to room temperature and is then concentrated under reduced pressure. The residue is taken up in dichloromethane and 1N hydrochloric acid solution. The acidic aqueous phase is washed with dichloromethane and then basified with aqueous 1N sodium hydroxide solution, which is extracted several times with dichloromethane. The combined organic phases are then dried over sodium sulfate and the filtrate is concentrated under reduced pressure. 0.188 g of expected product is thus obtained in the form of an oil.
Quantity
0.726 g
Type
reactant
Reaction Step One
Quantity
0.242 g
Type
reactant
Reaction Step One
Quantity
0.363 g
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
3.25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].C(OC(=O)[NH:7][CH:8]1[CH2:11][C:10]2([CH2:16][CH2:15][N:14]([C:17]3[CH:26]=[CH:25][C:24]4[C:19](=[CH:20][CH:21]=[C:22]([Cl:27])[CH:23]=4)[N:18]=3)[CH2:13][CH2:12]2)[CH2:9]1)C>C(O)C.O>[Cl:27][C:22]1[CH:23]=[C:24]2[C:19](=[CH:20][CH:21]=1)[N:18]=[C:17]([N:14]1[CH2:15][CH2:16][C:10]3([CH2:9][CH:8]([NH2:7])[CH2:11]3)[CH2:12][CH2:13]1)[CH:26]=[CH:25]2 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.726 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.242 g
Type
reactant
Smiles
C(C)OC(NC1CC2(C1)CCN(CC2)C2=NC1=CC=C(C=C1C=C2)Cl)=O
Step Two
Name
Quantity
0.363 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
ethanol water
Quantity
3.25 mL
Type
solvent
Smiles
C(C)O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in step 12.5
WAIT
Type
WAIT
Details
the mixture is left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
is then concentrated under reduced pressure
WASH
Type
WASH
Details
The acidic aqueous phase is washed with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
is extracted several times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are then dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C2C=CC(=NC2=CC1)N1CCC2(CC(C2)N)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.188 g
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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